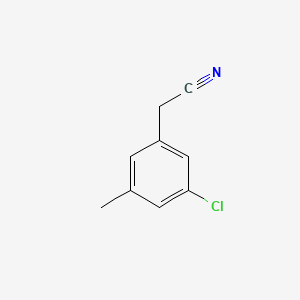

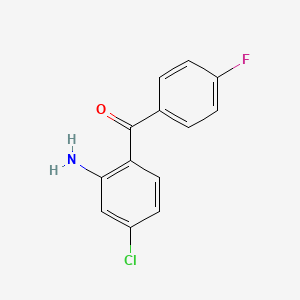

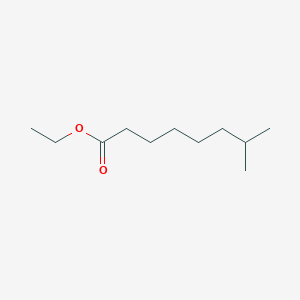

![molecular formula C8H5NO3S B6613747 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-46-4](/img/structure/B6613747.png)

2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

描述

“2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is considered to be a privileged structure in medicinal chemistry and exhibits a wide range of biological activity . The most studied among them are amides of thieno [2,3- b ]pyrrole-5-carboxylic acids, some of which have been characterized as inhibitors of glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, the chikungunya virus, as well as antagonists of histamine Н 4 receptor and gonadotropin-releasing hormone (GnRH) .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in EtOH containing EtONa at room temperature . This forms 4- (ethoxycarbonyl)thieno [2,3- b ]pyrrole-2-carboxylic acids or thieno [2,3- b ]pyrrole-2,4-dicarboxylates . Cyclocondensation with thioglycolic acid upon refluxing in K 2 CO 3 –DMF system was accompanied by decarboxylation and led to the formation of thieno [2,3- b ]pyrrole-4-carboxylates . Hydrolysis of the obtained carboxylates with LiOH provided thieno [2,3- b ]pyrrole-2 (4)-carboxylic and 2,4-dicarboxylic acids .未来方向

作用机制

Target of Action

The primary target of 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .

Mode of Action

This compound is a potent inhibitor of the cellular activity of transfected DAO in CHO cells . It works by binding to the DAO enzyme and inhibiting its function . This results in a decrease in the oxidation of D-amino acids .

Biochemical Pathways

The inhibition of DAO affects the metabolism of D-amino acids . D-amino acids are involved in various biochemical pathways, including the synthesis of proteins and neurotransmitters . Therefore, the inhibition of DAO can have significant effects on these pathways .

Pharmacokinetics

The compound’s ability to inhibit dao in cho cells suggests that it may have good cell permeability

Result of Action

The inhibition of DAO by this compound can lead to an increase in the levels of D-amino acids . This can have various molecular and cellular effects, depending on the specific D-amino acid and its role in the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can potentially affect its action, either by competing for the same target or by affecting its absorption, distribution, metabolism, or excretion .

生化分析

Biochemical Properties

2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification . The interaction between this compound and LSD1 results in the inhibition of the enzyme’s activity, thereby affecting the methylation status of histones and altering gene expression patterns.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of LSD1 by this compound leads to changes in the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound has been observed to affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of LSD1, inhibiting its demethylase activity . This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. Furthermore, this compound may also interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as LSD1, influencing the methylation status of histones and thereby affecting gene expression . Additionally, this compound may be metabolized by other enzymes, leading to the formation of various metabolites that can further modulate cellular function and metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, its interaction with LSD1 occurs primarily in the nucleus, where it can influence chromatin structure and gene expression. The precise localization of this compound within cells is essential for its role in regulating cellular processes.

属性

IUPAC Name |

2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-3-4-1-5-7(13-4)2-6(9-5)8(11)12/h1-3,9H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLFJEGDHNXDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1NC(=C2)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6613684.png)

![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)

![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)

![2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613745.png)

![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)